
Methyl (3-(benzofuran-2-yl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (3-(benzofuran-2-yl)propyl)carbamate” is a chemical compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit various biological activities . This compound is available for purchase for research purposes.
Synthesis Analysis
The synthesis of benzofuran compounds has been a topic of interest in recent years . The key transformations in the total synthesis of these compounds involve copper-mediated and palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran ring, which is a key heterocycle . This ring is installed during the total synthesis of the compound .Chemical Reactions Analysis
Benzofuran compounds undergo various chemical reactions. For instance, they can undergo copper-mediated and palladium-catalyzed coupling reactions . They can also undergo a 5-endo-dig iodocyclization .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Methyl (3-(benzofuran-2-yl)propyl)carbamate has shown promise in the field of cancer research, particularly as an antitumor agent. For example, a study by Atassi and Tagnon (1975) found that a compound structurally related to this compound, identified as R 17934 -NSC 238159, was active against several types of leukemia and carcinomas, highlighting its potential clinical application due to low toxicity at therapeutically active doses (Atassi & Tagnon, 1975).
Photochemical Properties
Research on the photochemical properties of benzofuran compounds has led to the identification of new photoproducts, which could have implications for developing light-sensitive materials or chemical sensors. Georgarakis, Rosenkranz, and Schmid (1971) investigated the irradiation of benzofurazan, yielding compounds with potential for further chemical applications (Georgarakis, Rosenkranz, & Schmid, 1971).
Agricultural Applications
In agriculture, the compound has been explored for its fungicide potential. Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim (methyl-2-benzimidazole carbamate), a compound related to this compound, demonstrating its utility in fungal disease prevention and control (Campos et al., 2015).
Anticholinesterase Activity
Another significant application is in the development of anticholinesterase agents. Luo et al. (2005) synthesized novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, assessing them for anticholinesterase action. These compounds showed potent inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating potential for therapeutic use in conditions like Alzheimer's disease (Luo et al., 2005).
Environmental Stability and Degradation
The environmental stability and degradation of carbamate compounds, including those related to this compound, have been studied to understand their impact on ecosystems. For instance, Parkin, Shelton, and Robinson (1991) developed methods for characterizing the hydrolysis of carbofuran in soil, providing insights into the environmental behavior of carbamate pesticides (Parkin, Shelton, & Robinson, 1991).
Safety and Hazards
While specific safety and hazard information for “Methyl (3-(benzofuran-2-yl)propyl)carbamate” was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Benzofuran compounds, including “Methyl (3-(benzofuran-2-yl)propyl)carbamate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .
Eigenschaften
IUPAC Name |
methyl N-[3-(1-benzofuran-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-13(15)14-8-4-6-11-9-10-5-2-3-7-12(10)17-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZTFIVRQAMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

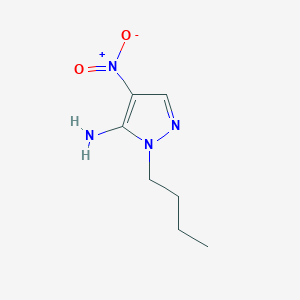
![4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2682871.png)
![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)
![5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2682874.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2682877.png)
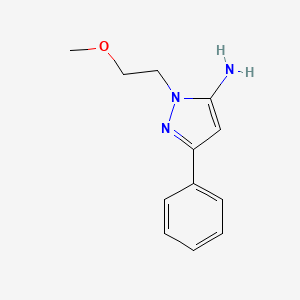
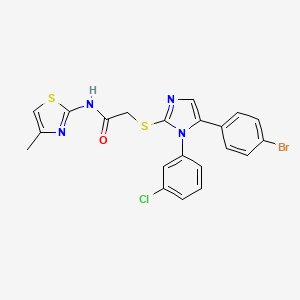
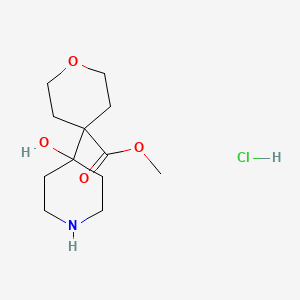
![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)


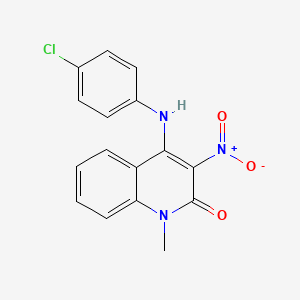
![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)
![Tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane](/img/structure/B2682888.png)